3,5-Dimethoxy-cinnamyl chloride
Description
Properties
Molecular Formula |
C11H13ClO2 |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1-(3-chloroprop-1-enyl)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C11H13ClO2/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h3-4,6-8H,5H2,1-2H3 |
InChI Key |
QSJIGTQRJLADJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CCCl)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,5-Dimethoxybenzoyl Chloride
- Molecular Formula : C₉H₉ClO₃
- Molecular Weight : 200.619 g/mol
- Key Differences :
- Structure : Substituted with a benzoyl group (C₆H₅COCl) instead of a cinnamyl group.
- Reactivity : The absence of the conjugated double bond in the cinnamyl moiety reduces opportunities for addition reactions (e.g., Michael addition).
- Applications : Primarily used in synthesizing benzoylated derivatives, such as esters and amides, for pharmaceuticals and agrochemicals .
Table 1: Structural and Physical Comparison
| Property | 3,5-Dimethoxy-cinnamyl Chloride | 3,5-Dimethoxybenzoyl Chloride |
|---|---|---|
| Molecular Formula | C₁₁H₁₁ClO₂ | C₉H₉ClO₃ |
| Molecular Weight (g/mol) | 210.66 | 200.62 |
| Key Functional Groups | Cinnamyl-Cl, 3,5-OCH₃ | Benzoyl-Cl, 3,5-OCH₃ |
| Boiling Point | Not reported | ~190°C (estimated) |
3,5-Dimethylbenzoyl Chloride
- Molecular Formula : C₉H₉ClO
- Molecular Weight : 168.62 g/mol
- Key Differences: Substituent Effects: Methyl (-CH₃) groups are weaker electron donors compared to methoxy (-OCH₃) groups, leading to reduced resonance stabilization. Reactivity: Lower electron density on the aromatic ring decreases activation toward electrophilic substitution but may enhance acyl chloride stability against hydrolysis. Applications: Used in polymer chemistry and surfactant synthesis due to its hydrophobic methyl groups .
Isononanoyl Chloride (3,5,5-Trimethylhexanoyl Chloride)
- Molecular Formula : C₉H₁₇ClO
- Molecular Weight : 176.68 g/mol
- Key Differences :
- Structure : Aliphatic acyl chloride with a branched hydrocarbon chain.
- Reactivity : Less resonance stabilization of the acyl chloride group compared to aromatic derivatives, making it more reactive toward nucleophiles.
- Applications : Intermediate in synthesizing lubricants, plasticizers, and agrochemicals .
Table 2: Reactivity and Application Comparison
| Compound | Reactivity with Water | Primary Applications |
|---|---|---|
| 3,5-Dimethoxy-cinnamyl Cl | Moderate hydrolysis | Flavors, fragrances, polymers |
| 3,5-Dimethoxybenzoyl Cl | Slow hydrolysis | Pharmaceuticals, dyes |
| Isononanoyl Chloride | Rapid hydrolysis | Industrial surfactants |
Research Findings and Mechanistic Insights
- Hydrolysis Kinetics: 3,5-Dimethoxy-cinnamyl chloride undergoes slower hydrolysis than aliphatic acyl chlorides (e.g., isononanoyl chloride) due to resonance stabilization of the aromatic acyl group .
- Nucleophilic Substitution : The cinnamyl group enables conjugation-driven reactions, such as Diels-Alder cycloadditions, which are absent in benzoyl or aliphatic analogs .
- Thermal Stability : Methoxy-substituted aromatic acyl chlorides exhibit higher thermal stability compared to methyl-substituted derivatives, as seen in differential scanning calorimetry (DSC) studies .
Preparation Methods
Solvent-Free Protocol
A patent by CN103012056A outlines an industrial-scale synthesis of cinnamyl chloride analogs. For 3,5-dimethoxy-cinnamyl chloride:
-
Reactants : 3,5-Dimethoxy-cinnamyl alcohol and SOCl₂ (molar ratio 1:1.1–1.5).
-
Conditions :
-
Cool reactants to ≤15°C during alcohol addition to minimize side reactions.
-
Stir at room temperature for 4–12 hours post-addition.
-
Neutralize with saturated Na₂CO₃ or NaHCO₃, followed by distillation under reduced pressure (1600 Pa, 105–110°C).
-
This method avoids solvents, reducing waste and simplifying purification. The electron-donating methoxy groups enhance the alcohol’s nucleophilicity, accelerating chlorination.
Ether-Mediated Chlorination
A modified protocol from ChemicalBook uses diethyl ether and pyridine as catalysts:
-
Reactants : 3,5-Dimethoxy-cinnamyl alcohol (100 mmol), SOCl₂ (125 mmol), pyridine (0.5 mL).
-
Procedure :
-
Add SOCl₂ dropwise to the alcohol-ether mixture at 0°C.
-
Stir at room temperature for 12 hours.
-
Extract with ether, wash with water/brine, and dry over MgSO₄.
-
Pyridine neutralizes HCl, preventing acid-catalyzed polymerization. The ether solvent stabilizes intermediates, improving selectivity.
Acid Chloride Route from 3,5-Dimethoxy-Cinnamic Acid
This two-step method converts 3,5-dimethoxy-cinnamic acid to the corresponding acid chloride, followed by reduction to the cinnamyl chloride.
Synthesis of 3,5-Dimethoxy-Cinnamoyl Chloride
Reduction to Cinnamyl Chloride
The acid chloride is reduced using agents like LiAlH₄ or diisobutylaluminium hydride (DIBAL-H):
-
Reactants : 3,5-Dimethoxy-cinnamoyl chloride (5 mmol), DIBAL-H (6 mmol).
-
Conditions :
-
Stir in dry toluene at -78°C for 1.5 hours.
-
Quench with HCl, extract with dichloromethane.
-
This route is advantageous for acid-rich precursors but requires careful handling of moisture-sensitive reagents.
Multi-Step Synthesis from Vanillin Derivatives
For scenarios where 3,5-dimethoxy-cinnamyl alcohol is unavailable, a multi-step synthesis from vanillin is feasible:
Methoxylation of Vanillin
Aldol Condensation
Reduction and Chlorination
Comparative Analysis of Methods
Reaction Mechanisms and Kinetics
Thionyl Chloride Reaction Pathway
The chlorination of alcohols by SOCl₂ proceeds via a nucleophilic acyl substitution mechanism:
-
Step 1 : Alcohol attacks electrophilic sulfur in SOCl₂, forming a chlorosulfite intermediate.
-
Step 2 : Collapse of the intermediate releases SO₂ and HCl, yielding the chloride.
Methoxy groups at the 3,5-positions donate electron density, stabilizing the transition state and accelerating the reaction.
Q & A
What are the optimal synthetic routes for preparing 3,5-dimethoxy-cinnamyl chloride, and how can purity be ensured?
Basic Research Question
The synthesis typically involves chlorination of 3,5-dimethoxy-cinnamic acid using thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂. Key steps include refluxing the acid with the chlorinating agent under anhydrous conditions, followed by distillation or recrystallization for purification . To ensure purity, monitor the reaction via thin-layer chromatography (TLC) and confirm the product using ¹H/¹³C NMR (e.g., δ ~6.8–7.5 ppm for cinnamyl protons) and FT-IR (C=O stretch at ~1750–1800 cm⁻¹ for the acyl chloride group) .
Advanced Research Consideration
For high-throughput applications, optimize reaction conditions (e.g., solvent choice, stoichiometry, temperature) using design of experiments (DoE). For example, dichloromethane (DCM) as a solvent reduces side reactions compared to toluene . Purity >98% can be achieved via fractional distillation under reduced pressure (e.g., 110–115°C at 10 mmHg) .
How can computational methods predict the reactivity of 3,5-dimethoxy-cinnamyl chloride in nucleophilic acyl substitution reactions?
Advanced Research Question
Density functional theory (DFT) calculations, such as B3LYP/6-31G*, can model the electronic structure and reaction pathways. For instance, exact-exchange functionals (e.g., hybrid DFT) improve accuracy in predicting activation energies for acyl chloride reactivity . Key parameters include:
- Electrophilicity Index (ω): Quantifies susceptibility to nucleophilic attack.
- Fukui Function (f⁻): Highlights electron-deficient regions (e.g., carbonyl carbon) prone to nucleophilic substitution .
Validate computational results with experimental kinetic data (e.g., rate constants for reactions with amines or alcohols).
What analytical techniques resolve contradictions in spectroscopic data for 3,5-dimethoxy-cinnamyl chloride derivatives?
Advanced Research Question
Discrepancies in NMR or mass spectrometry (MS) data often arise from stereoisomerism or residual solvents. Strategies include:
- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex mixtures (e.g., cis/trans isomers) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas (e.g., C₁₁H₁₁ClO₃ requires m/z ≈ 226.04 for [M+H]⁺) .
- X-ray Crystallography: Defines solid-state structures to validate proposed geometries .
How does the electronic effect of methoxy groups influence the stability and reactivity of 3,5-dimethoxy-cinnamyl chloride?
Basic Research Question
The methoxy (-OCH₃) groups at the 3- and 5-positions are electron-donating via resonance, stabilizing the acyl chloride through conjugation with the aromatic ring. This reduces electrophilicity compared to unsubstituted cinnamyl chlorides but enhances regioselectivity in reactions . Stability tests (e.g., thermogravimetric analysis, TGA) show decomposition temperatures >150°C under inert atmospheres .
Advanced Research Extension
Compare with analogs (e.g., 3,5-dichloro-cinnamyl chloride) using Hammett plots to quantify substituent effects on reaction rates.
What safety protocols are critical when handling 3,5-dimethoxy-cinnamyl chloride in laboratory settings?
Basic Research Question
The compound is moisture-sensitive and corrosive. Key protocols include:
- Storage: Under anhydrous conditions (e.g., desiccator with silica gel) at 2–8°C .
- Personal Protective Equipment (PPE): Gloves (nitrile), goggles, and a fume hood to prevent exposure to HCl fumes during reactions .
- Spill Management: Neutralize with sodium bicarbonate (NaHCO₃) and absorb with inert materials (e.g., vermiculite) .
How can 3,5-dimethoxy-cinnamyl chloride be utilized in multi-step organic syntheses?
Advanced Research Question
The compound serves as a versatile intermediate:
- Peptide Coupling: React with amino acids via Schotten-Baumann conditions to form amides.
- Heterocycle Synthesis: Cyclize with hydrazines to form pyrazoles under microwave-assisted conditions (e.g., 100°C, 30 min) .
- Polymer Chemistry: Initiate ring-opening polymerization of lactides via acyl transfer mechanisms .
Optimize yields by controlling stoichiometry (1.2 equivalents of acyl chloride) and using catalysts like DMAP (4-dimethylaminopyridine).
What are the challenges in scaling up reactions involving 3,5-dimethoxy-cinnamyl chloride, and how are they addressed?
Advanced Research Question
Scale-up issues include exothermicity and byproduct formation. Mitigation strategies:
- Flow Chemistry: Enhances heat dissipation and reduces reaction time (e.g., microreactors with residence times <5 min) .
- In Situ Monitoring: Use inline FT-IR or Raman spectroscopy to track reactant consumption .
- Workup Automation: Liquid-liquid extraction systems minimize exposure to hazardous intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
